
3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine is a heterocyclic compound featuring a six-membered ring with two nitrogen atoms and two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4-methylphenyl-substituted hydrazines with suitable carbonyl compounds. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include DNA, proteins, and cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine: Unique due to its specific substitution pattern and ring structure.
3,6-Diphenyl-1,4,2,5-dioxadiazine: Similar structure but lacks the methyl groups on the phenyl rings.
3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine: Contains chlorine substituents instead of methyl groups.
Uniqueness
This compound is unique due to the presence of methyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
54697-02-8 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
3,6-bis(4-methylphenyl)-1,4,2,5-dioxadiazine |
InChI |
InChI=1S/C16H14N2O2/c1-11-3-7-13(8-4-11)15-17-20-16(18-19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
ZFPBWIMIDQELNO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NOC(=NO2)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


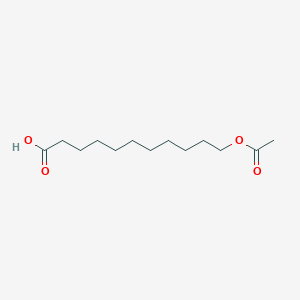
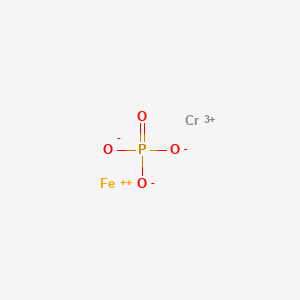
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
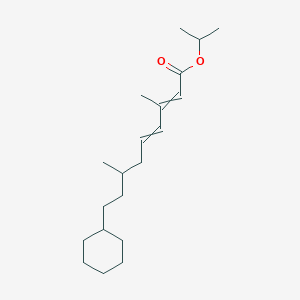
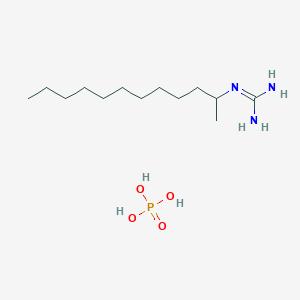
![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)
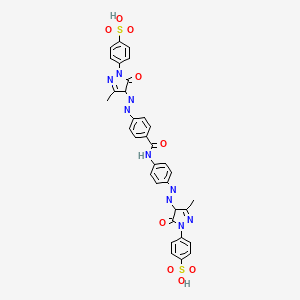
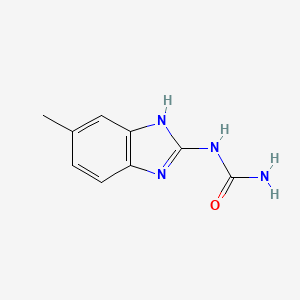
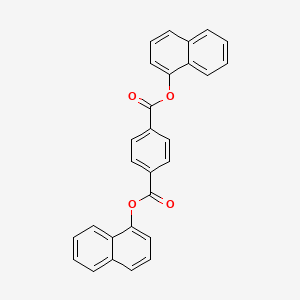
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)

![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)

![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
